7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
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Overview
Description
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that features a unique fusion of pyrrolo[1,2-a]pyrimidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-thiophenecarboxaldehyde with 2,4-dimethylpyrrole in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the pyrrolo[1,2-a]pyrimidine core is particularly significant in drug design .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of pharmacological activities.
Pyrido[1,2-a]pyrimidine: Used in various therapeutic applications, including as antidepressants and anticancer agents.
Uniqueness: What sets 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile apart is its unique combination of the pyrrolo[1,2-a]pyrimidine and thiophene rings, which imparts distinct chemical and biological properties. This fusion allows for the exploration of new chemical spaces and the development of novel therapeutic agents .
Biological Activity
7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a novel compound belonging to the class of pyrimidine derivatives. Its unique molecular structure, which combines a pyrrolo-pyrimidine framework with a chlorothiophene substituent, suggests diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its potential as an anticancer agent and its antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization : The formation of the pyrrolo[1,2-a]pyrimidine core through cyclization reactions under acidic or basic conditions.
- Reagents : Common reagents include ethyl cyanoacetate and thiophene derivatives.
- Characterization Techniques : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that similar pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HEPG2 (human liver cancer), PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer).
- Inhibitory Rates : In vitro studies revealed that certain derivatives exhibited inhibition rates up to 64.20% against PC3 cells at concentrations of 5 µg/mL .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial activity. Similar pyrimidine derivatives have shown efficacy against various microbial strains:
- Microbial Strains : Effective against Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Comparison with Controls : In comparative studies, certain derivatives displayed antimicrobial activity comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the pyrimidine core can significantly alter both solubility profiles and biological activity.
Structural Feature | Impact on Activity |
---|---|
Chlorothiophene Substituent | Enhances interaction with biological targets |
Dimethyl Groups on Pyrrole | Modulates lipophilicity and cellular uptake |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Anticancer Study : A recent study demonstrated that derivatives similar to this compound inhibited tumor growth in various cancer models .
- Antimicrobial Evaluation : Another investigation assessed the efficacy of related compounds against common pathogens, revealing promising results that suggest further exploration for therapeutic applications .
Properties
IUPAC Name |
7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c1-8-5-9(2)18-7-11(10(6-16)14(18)17-8)13-12(15)3-4-19-13/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGBYEGEKXEKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=C(C=CS3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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